![molecular formula C22H16N2O6 B3430650 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid CAS No. 852636-98-7](/img/structure/B3430650.png)
2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid
Overview
Description
2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid, also known as CBAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBAA is a small molecule inhibitor that targets the protein-protein interaction between two key proteins, p53 and MDM2. This interaction is crucial for the regulation of cell growth and apoptosis, and the disruption of this interaction has shown promise in the treatment of cancer.
Mechanism of Action
2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid exerts its anti-cancer effects by disrupting the protein-protein interaction between p53 and MDM2. This interaction is crucial for the degradation of p53, a tumor suppressor protein that plays a key role in regulating cell growth and apoptosis. By inhibiting this interaction, 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid stabilizes p53 and activates its tumor suppressor function, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid has been shown to have anti-inflammatory and anti-oxidant properties. 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid is its specificity for the p53-MDM2 interaction, which makes it a potentially safer and more effective alternative to traditional chemotherapy drugs. However, 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid has limitations in terms of its solubility and stability, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid. One area of interest is the development of more potent and stable analogs of 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid for use in cancer treatment. Another area of interest is the investigation of 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid's potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanisms underlying 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid's anti-cancer effects, which may lead to the development of more effective cancer therapies.
Scientific Research Applications
2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid is effective in inhibiting the growth of cancer cells in vitro and in vivo. 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
properties
IUPAC Name |
2-[[3-[(2-carboxybenzoyl)amino]phenyl]carbamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-19(15-8-1-3-10-17(15)21(27)28)23-13-6-5-7-14(12-13)24-20(26)16-9-2-4-11-18(16)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFBSNJESIUISJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid | |
CAS RN |
852636-98-7 | |
Record name | 2-((3-((2-CARBOXYBENZOYL)AMINO)ANILINO)CARBONYL)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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